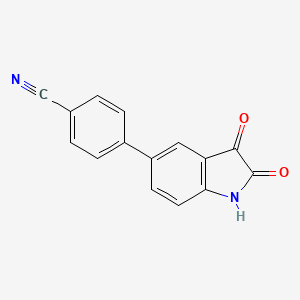

4-(2,3-Dioxoindolin-5-yl)benzonitrile

Description

Significance of the Indolin-2,3-dione Core in Modern Heterocyclic Chemistry

The indolin-2,3-dione, commonly known as isatin (B1672199), is a privileged scaffold in heterocyclic and medicinal chemistry. researchgate.netresearchgate.net Its structure, an indole (B1671886) ring bearing two carbonyl groups at the 2- and 3-positions, makes it a synthetically versatile substrate for creating a wide array of more complex heterocyclic molecules. researchgate.netnih.gov This versatility has led to the development of numerous isatin derivatives with a broad spectrum of biological and pharmacological activities. researchgate.netnih.gov

The isatin core is a key component in various natural and synthetic compounds. researchgate.net Its derivatives have been reported to exhibit significant pharmacological actions, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov The reactivity of the C3-carbonyl group, in particular, allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse molecular architectures. nih.gov This has made isatin a focal point for synthetic organic chemists aiming to develop novel therapeutic agents. nih.govnih.gov The fusion of different rings to the isatin core can result in rigid polycyclic structures that are of great interest to medicinal chemists for their potential to orient substituents in three-dimensional space, enhancing interaction with biological targets. nih.gov

The Benzonitrile (B105546) Moiety as a Key Building Block in Organic Synthesis

Benzonitrile, an aromatic compound characterized by a benzene (B151609) ring attached to a cyano (-CN) group, is a fundamental building block in organic synthesis. atamankimya.com It serves as a versatile precursor for a multitude of derivatives and is widely used as a solvent and an intermediate in the production of pharmaceuticals, dyes, resins, and agrochemicals. atamankimya.comwikipedia.orgrsc.org The nitrile moiety is a highly valuable functional group due to its ability to be converted into other functionalities, such as amines, amides, and carboxylic acids. wikipedia.orggoogle.com

In laboratory and industrial settings, benzonitrile is used in various chemical reactions. atamankimya.comwikipedia.org It can be prepared through several methods, including the ammoxidation of toluene (B28343) and the dehydration of benzamide. wikipedia.orgrsc.org Its utility is further demonstrated by its role in forming coordination complexes with transition metals, which act as useful synthetic intermediates. wikipedia.org The demand for nitrile-containing compounds is high because they are crucial reagents for preparing diverse heterocyclic structures like thiazoles, tetrazoles, and imidazoles, which are often found in biologically active molecules. google.com

Overview of Research Trajectories for 4-(2,3-Dioxoindolin-5-yl)benzonitrile within Academic Disciplines

Specific academic research focusing exclusively on this compound is limited in publicly accessible literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. chemicalbook.com However, the research trajectories for this specific molecule can be inferred from the extensive studies conducted on its constituent parts.

Given the well-documented biological activities of the isatin core and the versatile chemistry of the benzonitrile group, research on this compound would likely be directed toward medicinal chemistry and materials science. Potential areas of investigation include:

Anticancer Drug Discovery: Isatin derivatives are known anticancer agents, and the addition of the benzonitrile moiety could modulate this activity or introduce new mechanisms of action.

Enzyme Inhibition: The structure could be explored as an inhibitor for various enzymes implicated in disease, a common application for novel heterocyclic compounds.

Development of Novel Heterocyclic Systems: The compound can serve as a starting material for the synthesis of more complex, polycyclic molecules by leveraging the reactivity of both the isatin carbonyl groups and the nitrile function.

While direct studies are not widely reported, the compound represents a logical convergence of two pharmacologically and synthetically important scaffolds, suggesting it is a candidate for future exploration in various chemical and biomedical research programs.

Interactive Data Table: Properties of Constituent Scaffolds

| Scaffold | Key Features | Common Applications |

| Indolin-2,3-dione (Isatin) | Versatile heterocyclic core, reactive C3-carbonyl | Synthesis of bioactive molecules, medicinal chemistry (anticancer, antiviral) researchgate.net |

| Benzonitrile | Aromatic ring with a cyano group, precursor to other functional groups | Organic synthesis, solvent, intermediate for pharmaceuticals and dyes atamankimya.comwikipedia.org |

An in-depth analysis of the synthetic strategies for constructing the molecule this compound reveals a rich field of organic chemistry, combining classical name reactions with modern catalytic methods. The synthesis of this specific molecule, which features a core indolin-2,3-dione (isatin) scaffold linked at the 5-position to a benzonitrile moiety, can be approached through various strategic disconnections. This article explores the established and modern methods for assembling the isatin ring, techniques for introducing the benzonitrile group, and the potential convergent and linear pathways to the final target compound.

Structure

3D Structure

Properties

Molecular Formula |

C15H8N2O2 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

4-(2,3-dioxo-1H-indol-5-yl)benzonitrile |

InChI |

InChI=1S/C15H8N2O2/c16-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |

InChI Key |

WSTKXOBIOIHHBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 4 2,3 Dioxoindolin 5 Yl Benzonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) techniques, the precise connectivity of atoms within 4-(2,3-Dioxoindolin-5-yl)benzonitrile can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isatin (B1672199) and benzonitrile (B105546) rings. The isatin portion of the molecule typically displays a characteristic set of aromatic protons. Specifically, the proton at position 7 of the isatin ring is expected to appear as a doublet, while the protons at positions 4 and 6 would also show signals consistent with their substitution pattern. A broad singlet corresponding to the N-H proton of the isatin lactam is also anticipated, the chemical shift of which can be sensitive to the solvent and concentration.

The benzonitrile moiety is expected to show a typical AA'BB' system for the para-substituted aromatic ring, appearing as two distinct doublets. The integration of these signals would confirm the presence of two protons for each doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isatin N-H | ~11.0 | br s |

| Benzonitrile H-2', H-6' | ~7.8 | d |

| Benzonitrile H-3', H-5' | ~7.7 | d |

| Isatin H-4 | ~7.6 | d |

| Isatin H-6 | ~7.5 | dd |

Note: Predicted values are based on typical shifts for 5-substituted isatins and 4-substituted benzonitriles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, characteristic signals for the two carbonyl carbons of the isatin ring are expected in the downfield region of the spectrum. The carbon of the nitrile group (C≡N) will also have a distinct chemical shift. The spectrum will further display signals for the aromatic carbons of both the isatin and benzonitrile rings. The number of signals will reflect the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isatin C=O (C-2) | ~184 |

| Isatin C=O (C-3) | ~159 |

| Isatin C-7a | ~150 |

| Isatin C-5 | ~140 |

| Benzonitrile C-4' | ~135 |

| Benzonitrile C-2', C-6' | ~133 |

| Benzonitrile C-3', C-5' | ~129 |

| Isatin C-3a | ~125 |

| Isatin C-6 | ~123 |

| Nitrile C≡N | ~118 |

| Isatin C-4 | ~117 |

| Benzonitrile C-1' | ~112 |

Note: Predicted values are based on typical shifts for 5-substituted isatins and 4-substituted benzonitriles. Actual values may vary based on solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity between the isatin and benzonitrile moieties, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, cross-peaks would be expected between adjacent aromatic protons on the isatin ring (e.g., H-6 and H-7) and on the benzonitrile ring. mdpi.comnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govrsc.org It would be used to definitively assign the chemical shifts of the protonated carbons in both the isatin and benzonitrile rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its specific functional groups. The N-H stretching vibration of the lactam in the isatin ring is expected to appear as a broad band. The two carbonyl groups (C=O) of the isatin moiety are expected to show strong absorption bands, potentially distinguishable as separate peaks. The nitrile group (C≡N) will exhibit a sharp, characteristic absorption. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (lactam) | 3300-3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C≡N Stretch (nitrile) | 2230-2220 | Sharp, Medium |

| C=O Stretch (ketone) | ~1740 | Strong |

| C=O Stretch (amide) | ~1720 | Strong |

Note: Predicted values are based on typical frequencies for isatin and benzonitrile derivatives.

Raman Spectroscopy Applications (if available for related compounds)

Raman spectroscopy is a complementary technique to FT-IR. While no specific Raman data for this compound is readily available, studies on the parent compound, isatin, have demonstrated the utility of Raman spectroscopy in identifying its vibrational modes. rsc.org For the title compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C=C stretching vibrations of the aromatic rings and the C≡N stretch, which often give strong Raman signals. The combination of both FT-IR and Raman spectra provides a more complete vibrational analysis and a unique molecular fingerprint. rsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isatin |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₅H₈N₂O₂), the theoretical exact mass of the neutral molecule and its protonated form can be calculated. While specific experimental HRMS data for this exact compound is not widely published, analysis of closely related multi-substituted isatin derivatives demonstrates the precision of this technique, typically yielding mass accuracy within 5 ppm. mdpi.comnih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Observed m/z |

|---|---|---|---|

| C₁₅H₈N₂O₂ | [M+H]⁺ | 249.0659 | Not Reported |

| C₁₅H₈N₂O₂ | [M+Na]⁺ | 271.0478 | Not Reported |

The fragmentation of a molecular ion in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. The study of these fragmentation pathways helps in the structural elucidation of unknown compounds and in understanding bond strengths within the molecule. For isatin derivatives, a common fragmentation pathway involves the sequential loss of carbonyl (CO) groups from the five-membered ring. wikipedia.org

For this compound, the fragmentation process initiated by electron ionization would likely proceed through the following key steps:

Molecular Ion Formation : An electron is removed from the molecule to form the molecular ion (M⁺˙) at m/z 248.

Loss of CO : The isatin core is known to readily lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da. This is a characteristic fragmentation for the 2,3-dioxoindole structure, leading to a fragment ion at m/z 220. wikipedia.orglibretexts.org

Second Loss of CO : A subsequent loss of a second CO molecule can occur, resulting in a fragment ion at m/z 192.

Cleavage of the Benzonitrile Moiety : Fragmentation can also involve the benzonitrile group, including the loss of HCN (27 Da) or the entire cyanophenyl radical.

These charge-site and radical-site initiated fragmentations provide valuable structural information, confirming the presence of both the isatin core and the cyanophenyl substituent. wikipedia.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is critical for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) analysis provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com To date, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. However, analysis of numerous other 5-substituted isatin and benzonitrile-containing compounds allows for a confident prediction of its key structural features. mdpi.comnih.gov The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the fused aromatic rings.

| Parameter | Value |

|---|---|

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit Cell Dimensions (a, b, c, Å) | Not Reported |

| Unit Cell Angles (α, β, γ, °) | Not Reported |

| Molecules per Unit Cell (Z) | Not Reported |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding : The N-H group on the isatin ring is a hydrogen bond donor, while the two carbonyl oxygens are strong hydrogen bond acceptors. This facilitates the formation of robust intermolecular N-H···O=C hydrogen bonds, often leading to the assembly of molecules into chains or dimeric pairs. researchgate.net

These interactions collectively create a densely packed, stable three-dimensional structure. The specific geometry of these interactions would be revealed by a full SCXRD study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule.

The spectrum of isatin and its derivatives typically displays two main absorption regions. nih.gov

π → π* Transitions : Intense absorption bands are observed in the 260-350 nm range. These correspond to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to substituents on the isatin ring. For this compound, the extended conjugation provided by the 5-aryl substituent is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength compared to unsubstituted isatin. uokerbala.edu.iquokerbala.edu.iq

n → π* Transitions : A weaker absorption band is typically found at longer wavelengths, often in the 350-600 nm region. This band is attributed to the "forbidden" n → π* transition, involving the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of a carbonyl group. nih.gov This transition is responsible for the characteristic orange-red color of many isatin compounds. dergipark.org.tr

| Electronic Transition | Expected λmax Range (nm) | Associated Moiety |

|---|---|---|

| π → π | ~280 - 360 | Conjugated Aromatic System |

| n → π | ~380 - 550 | C=O Groups |

Thermal Analysis Techniques (e.g., TGA)

Studies on Schiff bases derived from isatin and various substituted anilines, as well as their corresponding tin(IV) complexes, have shown that these compounds generally exhibit high thermal stability. akjournals.com The thermal decomposition of these compounds is a multi-step process, as evidenced by distinct regions of mass loss in their TGA and Derivative Thermogravimetry (DTG) curves. akjournals.com

For instance, the thermal behavior of Schiff bases derived from isatin and aniline, p-toluidine, or m-nitroaniline indicates stability up to temperatures in the range of 200–290°C. akjournals.com The decomposition often initiates with phase transitions, such as melting, followed by the cleavage of specific chemical bonds, like the azomethine (C=N) bond, and subsequent thermolysis of the resulting fragments. akjournals.com

A representative thermal decomposition pattern for an isatin-derived Schiff base ligand (L) and its metal complexes (mlc) can be summarized in multiple stages. The initial stage often involves the loss of any solvated molecules, followed by the degradation of the organic ligand in subsequent steps, ultimately leaving a metal oxide residue in the case of metal complexes. nih.gov

The thermal decomposition of isatin-based mixed ligand complexes has been observed to occur in three main stages. nih.gov An initial degradation is followed by the loss of a significant portion of the organic ligand, with the final stage corresponding to the formation of a stable metallic residue. nih.gov

The table below summarizes representative thermal decomposition data for isatin-derived Schiff bases and their complexes, illustrating the multi-step nature of their thermal degradation.

Table 1: Thermal Decomposition Data for Isatin-Derived Schiff Base (HL2) and a Related Tin(IV) Complex

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Corresponding Fragment |

| HL2 | 1 | 270–400 | 43.82 | 43.64 | Cleavage of azomethinic bond and formation of α-benzopyrrolidone |

| 2 | 400–820 | 56.18 | 56.36 | Thermochemical degradation of α-benzopyrrolidone | |

| Tin(IV) Complex | 1 | 200-290 | - | - | Initial decomposition |

Data sourced from a study on the thermal behavior of new isatin complexes. akjournals.com

The nature of the substituent on the isatin ring and the type of coordinated metal ion in complexes can influence the specific decomposition temperatures and the profile of the TGA curves. akjournals.com However, the general pattern of multi-step decomposition remains a common feature for this class of compounds. The final decomposition product for metal complexes is typically the corresponding metal oxide. akjournals.com

Computational Chemistry and Molecular Modeling of 4 2,3 Dioxoindolin 5 Yl Benzonitrile Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other key properties. nih.gov This information is crucial for predicting reactivity, spectroscopic behavior, and interaction with other molecules.

Density Functional Theory (DFT) is a robust and widely used computational quantum mechanical method for investigating the electronic properties of molecules. jmchemsci.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting optimized molecular geometries, where the molecule is in its lowest energy state, and in analyzing its electronic structure. nih.govmdpi.com For 4-(2,3-Dioxoindolin-5-yl)benzonitrile, DFT would provide a detailed picture of bond lengths, bond angles, and the distribution of electrons throughout the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. researchgate.net The HOMO, acting as an electron donor, is indicative of a molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. researchgate.netdntb.gov.ua The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A small energy gap typically signifies high chemical reactivity, low kinetic stability, and higher polarizability, suggesting that the molecule can be easily excited. nih.govdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich isatin (B1672199) ring system, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) and dicarbonyl portions of the molecule.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical data to illustrate the typical output of a DFT calculation for FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Density Functional Theory (DFT) Studies on Optimized Molecular Geometries and Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other species, particularly in biological systems. nih.gov The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), blue indicates regions of low electron density (positive potential, prone to nucleophilic attack), and green represents neutral or zero potential areas. nih.gov

In an MEP map of this compound, the most negative regions (red) would be anticipated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the nitrile group. chemrxiv.org Conversely, the most positive region (blue) would likely be located around the hydrogen atom attached to the nitrogen in the indoline ring, indicating its acidic nature.

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The analysis generates 2D fingerprint plots that summarize the types and relative significance of different intermolecular contacts, such as hydrogen bonds (e.g., O···H, N···H) and other van der Waals interactions (e.g., C···H, H···H). nih.govscispace.com This is crucial for understanding the forces that govern crystal packing.

Table 2: Representative Hirshfeld Surface Contact Contributions This table presents hypothetical data illustrating the percentage contribution of different intermolecular contacts to the Hirshfeld surface of the molecule.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| N···H / H···N | 8.3 |

| C···C | 3.5 |

| Other | 2.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands observed in an Infrared (IR) spectrum. researchgate.net These predictions are invaluable for assigning experimental peaks to specific atoms and functional groups within the molecule.

Table 3: Representative Predicted vs. Typical Experimental ¹H and ¹³C NMR Chemical Shifts This table shows hypothetical calculated chemical shifts alongside typical experimental ranges for the functional groups in the molecule.

| Atom Type | Typical Experimental δ (ppm) | Predicted δ (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 7.2 - 8.3 |

| Indoline N-H | 10.0 - 12.0 | 11.1 |

| Aromatic C (C-H) | 110 - 135 | 115 - 133 |

| Aromatic C (quaternary) | 120 - 150 | 125 - 148 |

| Nitrile C (C≡N) | 115 - 125 | 119 |

| Carbonyl C (C=O) | 160 - 185 | 170, 182 |

Table 4: Representative Predicted vs. Typical Experimental IR Frequencies This table shows hypothetical calculated vibrational frequencies alongside typical experimental ranges for the functional groups in the molecule.

| Functional Group | Vibration Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| N-H (Indoline) | Stretching | 3100 - 3300 | 3250 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3065 |

| C≡N (Nitrile) | Stretching | 2220 - 2260 | 2245 |

| C=O (Ketone) | Stretching | 1700 - 1750 | 1735 |

| C=O (Amide) | Stretching | 1650 - 1690 | 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 | 1470, 1590 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, solvent interactions, and the dynamics of ligand-receptor binding.

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations are a primary tool for exploring the conformational landscape of this compound. The isatin core, while relatively rigid, possesses rotational freedom in its substituent groups. The key flexible bond in this compound is the single bond connecting the benzonitrile ring to the indolinone core.

The surrounding solvent environment can significantly influence a molecule's conformation and behavior. MD simulations explicitly model solvent molecules (typically water, for biological relevance), allowing for a detailed investigation of solvation shells and hydrogen bonding patterns. For this compound, the two carbonyl oxygens and the N-H group of the isatin moiety are potential hydrogen bond acceptors and donors, respectively. Simulations can quantify the number and lifetime of hydrogen bonds formed with surrounding water molecules, revealing how the solvent stabilizes the solute.

Furthermore, these simulations can explore the phenomenon of self-association, where molecules of the same type aggregate. By simulating multiple molecules of this compound in a simulation box, one can observe whether they tend to form dimers or larger oligomers. This is often driven by intermolecular forces such as π-π stacking between the aromatic rings. Understanding self-association is important as it can affect the molecule's effective concentration and availability to interact with biological targets.

Perhaps one of the most powerful applications of MD simulations in drug discovery is the study of ligand-protein interactions. Once a potential biological target for this compound is identified and a binding pose is predicted (e.g., via molecular docking), MD simulations can be used to assess the stability of this complex over time. nih.gov

A simulation of the ligand-protein complex, typically lasting for hundreds of nanoseconds, can provide critical information. nih.gov Key analyses include:

RMSD of the Ligand: A stable, low RMSD for the ligand within the binding pocket suggests a stable binding mode. nih.gov A sudden increase in RMSD might indicate that the ligand is dissociating from the binding site. nih.gov

Protein Stability: The RMSD and RMSF of the protein are monitored to ensure that the binding of the ligand does not cause significant destabilization or unfolding of the protein structure.

Interaction Analysis: Throughout the simulation, one can monitor the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. The persistence of these interactions over time is a strong indicator of a stable and meaningful binding event. For example, simulations can confirm if the carbonyl groups of the isatin core consistently form hydrogen bonds with backbone N-H groups in a kinase hinge region, a common binding motif for kinase inhibitors. nih.gov

These dynamic insights are crucial for validating docking results and understanding the energetic and kinetic aspects of ligand binding that govern its efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. ut.ac.ir For a series of isatin derivatives, including this compound, a wide array of descriptors can be calculated to capture various aspects of their physicochemical properties. These are broadly categorized as follows:

Thermodynamic Descriptors: These relate to the energy of the molecule and include properties like heat of formation, hydration energy, and molar volume. ut.ac.irjocpr.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and local charges on atoms. researchgate.net These are crucial for understanding electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular surface area, molar refractivity, and shape indices like the Petitjean topological shape index. nih.gov

Lipophilicity Descriptors: Often represented by logP (the logarithm of the partition coefficient between octanol and water), this descriptor is critical for predicting a molecule's ability to cross cell membranes. researchgate.net

The table below provides examples of descriptors commonly used in QSAR studies of isatin derivatives.

| Descriptor Category | Example Descriptors | Software for Calculation |

| Thermodynamic | Heat of Formation, Molar Volume (V), Hydration Energy (HE) | HyperChem, Gaussian |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Local Charges | Gaussian, MOE |

| Steric/Spatial | Molecular Surface Area (SA), Molar Refractivity, TopoShape | MDS 3.0, PaDEL-Descriptor |

| Topological | Connectivity Indices (Chi), Path Counts, Atom Counts | CORAL, Dragon |

| Lipophilicity | LogP, Polar Surface Area (PSA) | HyperChem, MOE |

Once descriptors are calculated for a set of molecules with known biological activities (the "training set"), a mathematical model is developed to correlate the descriptors (independent variables) with the activity (dependent variable).

2D-QSAR: These models use descriptors derived from the 2D structure of the molecules. jocpr.com Common methods for building 2D-QSAR models include:

Multiple Linear Regression (MLR): Creates a linear equation relating activity to the most relevant descriptors. ut.ac.irmdpi.com

Genetic Algorithm (GA-MLR): Uses a genetic algorithm to select the optimal subset of descriptors for the MLR model. ut.ac.ir

Partial Least Squares (PLS): A statistical method suitable when there are many, potentially correlated, descriptors. ut.ac.ir

3D-QSAR: These models go a step further by considering the 3D structure of the molecules and their alignment. They calculate interaction fields (steric and electrostatic) around the molecules. The resulting models can be visualized as 3D contour maps, highlighting regions where bulky groups, positive charges, or negative charges would increase or decrease biological activity. This provides a more intuitive guide for chemical modifications. nih.gov

Model Validation: A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov Key validation metrics include:

Internal Validation: Uses methods like leave-one-out cross-validation (LOO-CV) to test the model's stability. The cross-validated correlation coefficient (q²) is a key metric. jocpr.com

External Validation: The model's predictive power is tested on an independent set of molecules (the "test set") that were not used in model development. The predictive correlation coefficient (r²_ext or Pred_r²) is calculated. researchgate.netnih.gov

The table below summarizes statistical parameters from various QSAR studies on isatin derivatives, illustrating the quality of typical models.

| QSAR Model Type | Target | Statistical Parameters | Reference |

| 2D-QSAR (MLR) | Anticancer Activity | r² = 0.92, q² = 0.84 | jocpr.com |

| 3D-QSAR (Atom-based) | Anti-amyloid Activity | q² = 0.596, r²_ext = 0.695 | nih.gov |

| 2D-QSAR (GA-PLS/MLR) | Anticancer Activity | High statistical quality reported | ut.ac.ir |

| 2D-QSAR | SARS CoV 3CLpro Inhibition | Models developed with high predictivity | nih.gov |

These validated models provide powerful tools for understanding the structure-activity landscape of isatin derivatives, enabling the rational, in silico design of new analogues of this compound with potentially improved biological profiles. tandfonline.comnih.gov

Interpretation of QSAR Models for Structural Insights into Activity

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in deciphering the intricate connection between the structural features of a molecule and its biological activity. For isatin derivatives, including compounds structurally similar to this compound, QSAR studies have provided valuable insights into the key molecular descriptors that govern their therapeutic effects. These models mathematically correlate variations in physicochemical properties with changes in biological potency, thereby guiding the rational design of more effective therapeutic agents.

The benzonitrile group at the 5-position of the isatin core in this compound is a significant structural feature. The electronic nature and steric bulk of this substituent are likely to be critical determinants of its biological activity. In related 5-substituted isatin derivatives, the nature of the substituent at this position has been shown to modulate activity. For example, in a series of 5-substituted isatin thiosemicarbazones, substitutions at the 5-position were found to be important for their antiproliferative activity. researchgate.net

Furthermore, QSAR studies on isatin derivatives have highlighted the importance of descriptors such as hydrophobicity, electronic properties, and steric factors in determining their activity as enzyme inhibitors. nih.gov For instance, in the context of monoamine oxidase (MAO) inhibition, substitutions at the fifth position of the isatin ring were found to influence the inhibitory activity. acs.org

The insights gained from such QSAR models are pivotal for the in-silico design of novel analogs of this compound with potentially enhanced activity. By identifying the key structural attributes that positively or negatively impact the desired biological effect, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the molecular basis of drug action and for designing new drug candidates. For isatin derivatives, molecular docking studies have been extensively used to elucidate their binding modes within the active sites of various enzymes.

Molecular docking simulations of isatin derivatives have revealed key interactions within the binding pockets of their target proteins. While specific docking studies for this compound are not detailed in the available literature, insights can be drawn from studies on analogous compounds, particularly those with substitutions at the 5-position.

Docking studies of other 5-substituted isatins have also highlighted the importance of the isatin ring in forming hydrogen bonds with the protein backbone. nih.gov The oxygen atoms of the dioxo group and the nitrogen atom of the indole (B1671886) ring are common hydrogen bond acceptors and donors, respectively. The specific interactions will, of course, depend on the topology and amino acid composition of the target's active site.

The following table summarizes common interactions observed in docking studies of 5-substituted isatin derivatives with various protein targets, which can be considered indicative for this compound.

| Target Protein Family | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Cyclin-Dependent Kinases (CDKs) | GLU81, LEU83 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

| Caspases | Cys163 | Covalent Bonding | N/A |

| Monoamine Oxidases (MAOs) | Ile199 | Hydrophobic Interactions | acs.org |

| Histone Deacetylases (HDACs) | Active site Zn2+ ion | Metal Coordination | nih.gov |

Molecular docking not only predicts the binding orientation but also provides an estimation of the binding affinity, often expressed as a docking score or binding energy. These scores are used to rank different ligands and to prioritize them for further experimental testing.

For 5-phenylisatin derivatives, which are close analogs of this compound, docking studies have been instrumental in understanding their structure-activity relationships. nih.govnih.gov The predicted binding modes often correlate well with the experimentally observed biological activities. The orientation of the 5-phenyl group within the binding pocket can significantly impact the binding energy. Substituents on this phenyl ring can further modulate the binding affinity by forming additional interactions with the protein.

The binding energy is a composite of various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. For this compound, the nitrile group could potentially participate in dipole-dipole or hydrogen bonding interactions, depending on the nature of the active site, which would contribute favorably to the binding energy.

The following table provides hypothetical binding energy data for this compound docked into the active sites of various protein kinases, based on typical values observed for similar isatin derivatives.

| Target Kinase | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| CDK2 | -8.5 | Hydrogen bonds with hinge region, hydrophobic interactions with benzonitrile |

| GSK-3β | -7.9 | Hydrogen bonds with catalytic loop, π-π stacking with benzonitrile |

| VEGFR2 | -9.1 | Hydrogen bonds with DFG motif, hydrophobic interactions in the back pocket |

It is important to note that these are predictive values and require experimental validation. However, they serve as a valuable guide for understanding the potential binding modes and for the rational design of more potent inhibitors based on the this compound scaffold.

Mechanistic Investigations of 4 2,3 Dioxoindolin 5 Yl Benzonitrile in Non Clinical Biological Systems

Enzyme Inhibition and Modulation Studies

The indole-2,3-dione moiety is a crucial feature for the inhibitory activity of this compound class against several enzyme families. nih.govnih.gov The dione (B5365651) group, combined with various substitutions on the aromatic rings, allows for targeted inhibition and selectivity. nih.gov

Identification and Characterization of Enzyme Targets (e.g., Matrix Metalloproteinases, Carboxylesterases, Viral Proteases)

Research has identified several key enzyme families that are targeted by isatin-based compounds.

Carboxylesterases (CEs): Isatins have been demonstrated to be potent and specific inhibitors of carboxylesterases, which are enzymes involved in the metabolism and detoxification of numerous drugs and xenobiotics. nih.gov Biochemical assays have confirmed that isatins containing hydrophobic groups can act as effective CE inhibitors. nih.gov The inhibitory potency of isatin (B1672199) analogues against CEs has been shown to correlate with their hydrophobicity. nih.gov

Matrix Metalloproteinases (MMPs): While direct inhibition of MMPs by 4-(2,3-Dioxoindolin-5-yl)benzonitrile is not extensively documented, related heterocyclic dicarboxamides and pyrimidinediones have been identified as highly selective inhibitors of MMP-13. nih.govnih.gov These compounds often target exosites, or secondary binding sites, rather than the catalytic zinc atom, leading to high selectivity. nih.gov

Viral Proteases and Enzymes: The isatin scaffold has been utilized to develop inhibitors against viral enzymes. Specifically, derivatives of indolin-2-one have been synthesized and shown to inhibit HIV-1 replication by targeting multiple viral enzymes simultaneously. nih.gov These compounds have demonstrated inhibitory activity against both the polymerase and RNase H functions of HIV-1 reverse transcriptase, as well as HIV-1 integrase. nih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ values for mechanistic comparison)

Kinetic studies have been essential in quantifying the inhibitory potential of isatin derivatives against their enzyme targets. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to compare the potency of these inhibitors. nih.gov

For instance, studies on isatin analogues as carboxylesterase inhibitors have shown that compounds with higher hydrophobicity (clogP values >5) consistently yield Kᵢ values in the nanomolar range. nih.gov In the context of viral enzymes, certain 5-nitro-indolin-2-one derivatives have been found to block HIV-1 replication with half-maximal effective concentration (EC₅₀) values below 20 µM. nih.gov

The table below presents kinetic data for representative isatin-related compounds against various enzyme targets.

| Compound Class | Enzyme Target | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Isatin Analogues | Carboxylesterases (CEs) | Kᵢ | nM range (for clogP >5) | nih.gov |

| 5-Nitro-indolin-2-one derivatives | HIV-1 (Replication) | EC₅₀ | < 20 µM | nih.gov |

| Pyrimidine (B1678525) Dicarboxamide | MMP-13 | IC₅₀ | Low µM to low nM | nih.govnih.gov |

Elucidation of Molecular Mechanisms of Enzyme Inhibition (e.g., active site binding, allosteric modulation)

The mechanisms by which isatin-based compounds inhibit enzymes can vary significantly depending on the target.

Carboxylesterase Inhibition: The inhibitory mechanism of isatins against CEs is linked to the presence of the dione moiety and the aromaticity of the ring structures. nih.gov Rotational constraints imposed by the dione group are thought to contribute to the inhibitory action. nih.gov

Matrix Metalloproteinase Inhibition: Certain selective MMP-13 inhibitors with different core structures, such as pyrimidine dicarboxamides, function through a non-competitive mechanism. nih.gov They bind to an allosteric site known as the S1' specificity loop, which is distinct from the catalytic active site containing the zinc ion. nih.gov This exosite binding is a key strategy for achieving inhibitor selectivity. nih.govnih.gov

Viral Enzyme Inhibition: Isatin-based derivatives have been developed as dual allosteric inhibitors of the HIV-1 reverse transcriptase, targeting both its polymerase and RNase H functions. nih.gov Further studies revealed that these compounds can also inhibit HIV-1 integrase, suggesting a multi-target mechanism of action that disrupts viral replication at different stages. nih.gov

Cellular Target Identification and Pathway Perturbation in In Vitro Models

Beyond purified enzyme assays, studies in cellular models help to identify the molecular targets of these compounds within a more complex biological context and to understand their impact on cellular signaling.

Discovery of Specific Molecular Targets within Cellular Contexts

In cellular in vitro models, isatin derivatives have been shown to engage specific molecular targets to exert their biological effects. For example, in the context of viral infections, compounds based on the indolinone scaffold have been confirmed to target multiple HIV-1 enzymes within the cellular environment. nih.gov The primary molecular targets identified are the viral reverse transcriptase and integrase, both of which are critical for the viral life cycle. nih.gov By inhibiting these enzymes, the compounds effectively disrupt the process of reverse transcription of the viral RNA genome and its subsequent integration into the host cell's DNA. nih.gov

Investigation of Impacts on Key Cellular Signaling Pathways

The inhibition of specific molecular targets by this compound and related isatin compounds leads to the perturbation of corresponding cellular and viral pathways.

HIV-1 Replication Pathway: The most direct pathway impacted by the antiviral isatin derivatives is the HIV-1 replication pathway. nih.gov By dually inhibiting the polymerase and RNase H activities of reverse transcriptase and also blocking integrase, these compounds can halt the viral life cycle at multiple points. nih.gov This multi-target approach is a promising strategy for developing new antiviral agents. nih.gov

Mechanistic Analysis of Effects on Fundamental Cellular Processes (e.g., cell cycle progression, apoptosis at a molecular level)

Isatin derivatives are well-documented for their ability to interfere with fundamental cellular processes in cancer cells, primarily by inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org The molecular mechanisms underlying these effects often involve the modulation of key regulatory proteins.

Cell Cycle Progression: Many isatin-based compounds exert their anti-proliferative effects by causing cell cycle arrest, frequently at the G2/M phase. nih.gov This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. mdpi.comresearchgate.netmdpi.com For instance, studies on various isatin derivatives have shown inhibition of CDK2. mdpi.com The inhibition of CDKs prevents the phosphorylation of target proteins required for the cell to transition from one phase to the next, leading to a halt in proliferation. For example, the downregulation of Cyclin B and CDC25C, and the upregulation of phosphorylated forms of CDC25C and CDK1, have been observed following treatment with isatin analogs, culminating in G2/M arrest. nih.gov

Apoptosis at a Molecular Level: The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents, including isatin derivatives. nih.govnih.gov These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic Pathway: A common mechanism involves the dissipation of the mitochondrial membrane potential. nih.govnih.gov This event is a critical step in the mitochondrial apoptotic pathway. It leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Furthermore, isatin derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, they can cause a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and alter the Bcl-2/Bax ratio, thereby promoting apoptosis. nih.gov The activation of effector caspases, such as caspase-3, is a downstream event that executes the apoptotic program. nih.gov

Extrinsic Pathway: Some isatin derivatives may also engage the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors. However, the mitochondrial pathway is more commonly reported for this class of compounds. researchgate.net

The 5-benzonitrile substituent on the isatin core of this compound likely influences these activities, though specific data is lacking. The nitrile group is an important functional group in medicinal chemistry and can participate in various biological interactions. rcsi.com

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin scaffold. SAR studies provide valuable insights into the molecular features required for potent and selective biological activity.

Analysis of Substituent and Positional Effects on Molecular Interactions and Selectivity

The isatin core has several positions (N1, C3, C5, C6, C7) where substitutions can dramatically alter biological activity.

Substitution at N1: The nitrogen atom of the indole (B1671886) ring is a common site for modification. N-benzylation, for example, has been shown to significantly enhance the cytotoxic activity of 5-substituted isatins. bohrium.com The nature of the substituent on the N1-benzyl group can further fine-tune this activity.

Substitution at C5: The C5 position is a critical determinant of the biological effects of isatin derivatives. The introduction of various groups at this position has led to compounds with a wide range of activities, including anticancer effects. nih.govbohrium.com For this compound, the key substituent is the 4-cyanophenyl group. The electronic and steric properties of this group are expected to play a crucial role in binding to biological targets. SAR studies on related isatin-hydrazones have revealed that halogen substituents on a phenyl ring attached to the isatin core are potent derivatives. mdpi.com While a nitrile group is different, this highlights the importance of the electronic nature of the substituent.

Substitution at C3: The carbonyl group at the C3 position is often essential for activity. Modifications at this position, for instance, to create isatin-Schiff bases or hydrazones, can lead to potent anticancer agents. mdpi.com An intact carbonyl functionality at C-3 is often required for high potency. bohrium.com

The combination of substitutions is also critical. For instance, the combination of a 1-benzyl group and a substituent at the 5-position has been found to greatly enhance cytotoxic activity in certain series of isatin derivatives. nih.govbohrium.com

Table 1: Effect of Substituents on the Cytotoxic Activity of Isatin Derivatives (General Observations)

| Position of Substitution | Type of Substituent | General Effect on Cytotoxic Activity |

| N1 | Benzyl group | Often enhances activity |

| C5 | Acrylate moiety, Acetamido group | Can significantly increase potency |

| C3 | Hydrazone, Schiff base formation | Can lead to potent compounds |

| Phenyl ring (at C5) | Halogen atoms | Often increases potency |

Stereochemical Influence on Biological Receptor Binding and Response

While the core isatin structure of this compound is planar, stereochemistry can become a critical factor in more complex derivatives, particularly those with chiral centers introduced through substitution. For many biological targets, such as enzymes and receptors, stereoisomers of a compound can exhibit significantly different binding affinities and biological responses. The specific three-dimensional arrangement of atoms can dictate how a molecule fits into a binding pocket and interacts with key amino acid residues. Although specific stereochemical studies on this compound are not available, it is a fundamental principle in medicinal chemistry that the stereoisomeric form of a drug can profoundly impact its efficacy and selectivity.

Derivation of Rational Design Principles from SAR Data

The collective SAR data from numerous studies on isatin derivatives allows for the formulation of rational design principles for developing new, more effective therapeutic agents. researchgate.netresearchgate.netnih.gov

Target-Specific Modifications: Based on the known structure of a biological target, such as the ATP-binding pocket of a kinase, isatin derivatives can be designed to incorporate specific functional groups that will form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. mdpi.com The benzonitrile (B105546) group in this compound, for example, could be designed to interact with specific residues in a target's active site.

Hybrid Molecule Approach: A common strategy involves creating hybrid molecules that combine the isatin scaffold with another pharmacophore known to have biological activity. researchgate.net This can lead to compounds with dual mechanisms of action or improved potency. For instance, isatin has been hybridized with chalcones and purines to create novel anticancer agents. researchgate.netnih.gov

Optimizing Physicochemical Properties: SAR data also informs the optimization of drug-like properties, such as solubility, membrane permeability, and metabolic stability. By systematically modifying the substituents, it is possible to improve the pharmacokinetic profile of a lead compound.

Interdisciplinary Research Avenues and Future Directions for 4 2,3 Dioxoindolin 5 Yl Benzonitrile

Design and Application as Chemical Probes for Biological Research

The intrinsic photophysical properties of isatin (B1672199) and its derivatives present a compelling case for their development as chemical probes and sensors for biological systems. acs.org The unique electronic structure of 4-(2,3-Dioxoindolin-5-yl)benzonitrile, characterized by the electron-donating indolinone core and the electron-accepting cyano group, makes it an ideal candidate for designing fluorescent probes. acs.org This D-π-A architecture can facilitate intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence, making such molecules valuable for detecting changes in polarity, viscosity, or the presence of specific analytes within complex biological milieus.

Future research can focus on modifying the isatin core or the benzonitrile (B105546) ring to fine-tune the probe's selectivity and sensitivity for specific biological targets, such as enzymes, nucleic acids, or metal ions. For instance, isatin derivatives have been investigated as fluorescent tools for detecting and inhibiting specific enzymes like SHP1. acs.org By strategically functionalizing the N-1 position of the isatin ring with reactive groups or recognition moieties, this compound could be transformed into highly specific probes for cellular imaging and diagnostics.

Table 1: Potential Applications as Biological Probes

| Application Area | Design Strategy | Potential Target |

|---|---|---|

| Enzyme Activity Sensing | Introduction of enzyme-cleavable groups | Proteases, Phosphatases |

| Ion Detection | Incorporation of ion-chelating moieties | Biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺) |

| Cellular Imaging | Enhancement of cell permeability and target specificity | Specific organelles or biomolecules |

| Anion Sensing | Modification to create specific anion recognition sites | Biologically important anions (e.g., F⁻, CN⁻) acs.org |

Exploration of Optoelectronic and Material Science Applications

The conjugated π-electron system and the inherent D-π-A nature of this compound suggest significant potential in the fields of optoelectronics and material science. researchgate.net Molecules with strong ICT characteristics are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.net The isatin moiety acts as an excellent acceptor in these systems, and its combination with a benzonitrile group could lead to materials with substantial third-order NLO responses. researchgate.net

Furthermore, the planar structure and potential for intermolecular π-π stacking make this compound a promising building block for organic semiconductors. Research could be directed towards synthesizing polymers or dendrimers incorporating the this compound unit to investigate their charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound's chromophoric nature also suggests its utility as a dye or pigment, an area where isatin derivatives have found industrial application. scispace.comnih.gov

Table 2: Potential Material Science Applications

| Application | Relevant Property | Research Focus |

|---|---|---|

| Nonlinear Optics (NLO) | High hyperpolarizability due to D-π-A structure | Measurement of NLO coefficients and device fabrication. researchgate.net |

| Organic Electronics | π-conjugated system, potential for charge transport | Synthesis of polymers for use in OFETs and OPVs. researchgate.net |

| Functional Dyes | Strong absorption in the visible spectrum | Development of novel dyes for textiles or advanced coatings. scispace.com |

| Corrosion Inhibition | Ability to adsorb on metal surfaces | Evaluation as a protective coating for metals. nih.gov |

Development as Ligands for Transition Metal Catalysis and Coordination Chemistry

The isatin scaffold is a versatile ligand precursor capable of coordinating with transition metal ions through its carbonyl and lactam groups. nih.gov Isatin derivatives have been used to create stable metal complexes with a variety of metals, including manganese, cobalt, nickel, copper, and zinc. researchgate.netnih.gov The this compound molecule offers multiple coordination sites: the two oxygen atoms of the dicarbonyl group and the nitrogen atom of the lactam.

This multi-dentate character allows for the formation of diverse coordination geometries. nih.gov The presence of the benzonitrile group can further modulate the electronic properties of the resulting metal complex, influencing its catalytic activity, stability, and redox potential. Future work could involve synthesizing and characterizing coordination complexes of this ligand with various transition metals. These novel complexes could then be screened for catalytic activity in important organic transformations, such as cross-coupling reactions, oxidations, or hydrogenations. The ability of the nitrile group to also act as a coordination site could lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Table 3: Coordination Potential with Transition Metals

| Transition Metal Ion | Known Coordination with Isatins | Potential Application of Complex |

|---|---|---|

| Copper (II) | Yes researchgate.net | Catalysis, Antimicrobial agents |

| Nickel (II) | Yes researchgate.net | Catalysis, Material science |

| Cobalt (II) | Yes researchgate.net | Catalysis, Bioinorganic chemistry |

| Palladium (II) / Platinum (II) | Potential | Cross-coupling catalysis, Anticancer agents |

| Ruthenium (II) / Rhodium (III) | Potential | Asymmetric catalysis, Photodynamic therapy |

Investigation of Novel Reactivity and Unexplored Synthetic Transformations

The isatin core is a hub of chemical reactivity, offering multiple sites for synthetic modification. scispace.com The most common reactions involve the highly reactive C3-carbonyl group, which readily undergoes condensation reactions with various nucleophiles. scispace.com The N-H proton is acidic and can be easily substituted via alkylation or acylation, while the aromatic ring can undergo electrophilic substitution. nih.gov

For this compound, these known transformations provide a platform for creating a vast library of new derivatives. However, the most intriguing future directions lie in exploring novel reactivity. The nitrile group of the benzonitrile moiety is itself a versatile functional group that remains largely unexplored in this context. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation yielding a new class of compounds with potentially different physicochemical and biological properties. Furthermore, the electronic influence of the 5-substituent on the reactivity of the isatin core, particularly in ring-expansion or spiro-cyclization reactions, is an area ripe for investigation. scispace.comnih.gov

Table 4: Reactive Sites and Potential Transformations

| Reactive Site | Known Reactions | Unexplored Transformations |

|---|---|---|

| C3-Carbonyl | Aldol condensation, Wittig reaction scispace.com | Asymmetric catalysis, Multi-component reactions |

| N1-Amide | N-alkylation, N-arylation, Mannich reaction nih.gov | Synthesis of macrocycles, N-functionalized polymers |

| Aromatic Ring | Halogenation, Nitration | Transition-metal-catalyzed C-H functionalization |

| Benzonitrile Group | N/A for this specific molecule | Hydrolysis, Reduction, Cycloadditions (e.g., to tetrazoles) |

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The advancement of in silico tools provides a powerful complement to experimental chemistry for a deeper understanding of molecular properties and for guiding synthetic efforts. mu-varna.bgnih.gov The synergy between computational and experimental approaches is crucial for accelerating the development of new applications for this compound. Computational methods, such as Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic structures, spectroscopic signatures (IR, NMR, UV-Vis), and reactivity indices. researchgate.netmdpi.com

This theoretical data can corroborate experimental findings and provide insights into reaction mechanisms and the origins of the molecule's optoelectronic properties. For example, computational screening can predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel derivatives, helping to prioritize synthetic targets. mu-varna.bgmdpi.com Similarly, molecular docking and molecular dynamics simulations can be used to predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents or chemical probes. nih.govnih.gov This integrated approach, where computational predictions guide experimental work and experimental results validate and refine theoretical models, will be indispensable for efficiently unlocking the full potential of this versatile compound.

Table 5: Integrated Experimental and Computational Workflow

| Stage | Computational Method | Experimental Method | Synergy |

|---|---|---|---|

| Design | DFT, Molecular Docking nih.gov | N/A | Predict properties and biological targets to select promising derivatives. |

| Synthesis | Reaction mechanism modeling | Chemical synthesis, purification | Understand reaction pathways and optimize conditions. |

| Characterization | Prediction of NMR, IR, UV-Vis spectra researchgate.net | Spectroscopy (NMR, IR, MS), X-ray crystallography | Confirm structure and validate computational models. |

| Application Testing | QSAR, Molecular Dynamics nih.gov | Biological assays, Material property measurements | Correlate molecular structure with observed activity/properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.